1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
CAS No.: 1421474-50-1
Cat. No.: VC5196882
Molecular Formula: C16H21N5O
Molecular Weight: 299.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421474-50-1 |
|---|---|
| Molecular Formula | C16H21N5O |
| Molecular Weight | 299.378 |
| IUPAC Name | 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3 |
| Standard InChI Key | DATIJSLUDDZVOO-UHFFFAOYSA-N |
| SMILES | CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Structural Features
The compound’s architecture integrates three distinct heterocyclic systems:
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Pyridazine ring: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. This moiety is known for its electron-deficient nature, facilitating interactions with biological targets such as enzymes and receptors.
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Piperazine moiety: A saturated six-membered ring with two nitrogen atoms at opposing positions. Piperazine derivatives are frequently employed in drug design due to their conformational flexibility and ability to modulate solubility.
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Pyrrole group: A five-membered aromatic ring with one nitrogen atom. Pyrrole-containing compounds often exhibit diverse bioactivities, including antimicrobial and anticancer properties.
Molecular Formula and Physicochemical Properties
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Molecular formula: C₁₆H₂₁N₅O.
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Molecular weight: 299.378 g/mol.
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IUPAC name: 1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one.
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SMILES: CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3.
Key physicochemical properties inferred from structural analogs include:
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LogP: Estimated at ~2.5 (moderate lipophilicity).
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Hydrogen bond donors/acceptors: 0/5, suggesting limited solubility in aqueous media.
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Polar surface area: ~70 Ų, indicative of moderate membrane permeability.
Synthesis and Chemical Reactivity
General Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, analogous molecules are typically synthesized through multi-step sequences:
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Pyridazine functionalization: Introduction of the pyrrole group at position 6 via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
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Piperazine conjugation: Condensation of the modified pyridazine with piperazine using carbodiimide-based coupling agents.
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Ketone linkage installation: Reaction of the piperazine intermediate with butyryl chloride or analogous acylating agents.
Critical parameters include:
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Temperature control: Maintained between 0–25°C during acylation to prevent side reactions.
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity.
Reactivity Profile
The compound’s reactivity is dominated by its heterocyclic components:
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Pyridazine ring: Susceptible to electrophilic substitution at position 5 due to electron-withdrawing effects of adjacent nitrogens.
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Piperazine nitrogen: Participates in acid-base reactions, forming salts with improved aqueous solubility.
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Ketone group: Undergoes nucleophilic addition or reduction to secondary alcohol.
Analytical Characterization Techniques
Spectroscopic Methods
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¹H/¹³C NMR: Assignments for pyrrole protons (δ 6.2–6.8 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ketone carbonyl (δ 207–210 ppm).
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Mass spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 300.38.
Chromatographic Analysis
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HPLC: Reverse-phase C18 column (mobile phase: acetonitrile/water), retention time ~8.2 min.
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TLC: Rf = 0.45 (silica gel, ethyl acetate:hexane 1:1).
Challenges and Research Gaps
Current Limitations
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Synthetic complexity: Low yields (<40%) in final acylation steps.
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Solubility issues: Limited aqueous solubility complicates in vitro assays.
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Target ambiguity: No published binding assays or crystallographic data.
Future Research Directions
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Derivatization studies: Introducing hydrophilic groups (e.g., hydroxyl, amine) to improve bioavailability.
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High-throughput screening: Prioritize target identification across kinase and GPCR panels.
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In vivo toxicity profiling: Assess acute/chronic toxicity in model organisms.
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